N-(4-PHENYL-13-THIAZOL-2-YL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE
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Overview
Description
N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that combines a bicyclo[2.2.1]heptane scaffold with a thiazole ring and a phenyl group. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The thiazole ring can be introduced through a subsequent reaction involving appropriate thiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves interactions with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclo[2.2.1]heptane scaffold provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
- 2,7-Diazabicyclo[2.2.1]heptanes
- Bicyclo[3.1.1]heptane derivatives
Uniqueness
N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the combination of the bicyclo[2.2.1]heptane scaffold with a thiazole ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-16(14-9-11-6-7-13(14)8-11)19-17-18-15(10-21-17)12-4-2-1-3-5-12/h1-5,10-11,13-14H,6-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFLVTZNPUADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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